Mass Spectrometric Differentiation for Interference-Free Quantitation
(Benzyloxy)benzene-d2 provides a clear and specific mass spectrometric differentiation from the non-deuterated benzyl phenyl ether analyte. The target compound, with the incorporation of two deuterium atoms, has a monoisotopic mass of 186.109 Da, which is +2.020 Da higher than the monoisotopic mass of 184.089 Da for the unlabeled compound [1]. This mass shift creates a distinct and non-overlapping signal in the mass spectrometer, a prerequisite for accurate quantification using a stable isotope-labeled internal standard (SIL-IS) [2]. This differentiation allows the mass spectrometer to independently monitor the analyte and internal standard channels without cross-interference, enabling precise ratio calculations [3].
| Evidence Dimension | Monoisotopic Mass Shift |
|---|---|
| Target Compound Data | 186.109 Da |
| Comparator Or Baseline | Benzyl phenyl ether (unlabeled): 184.089 Da |
| Quantified Difference | +2.020 Da |
| Conditions | Calculated exact mass based on molecular formula C13H10D2O vs. C13H12O |
Why This Matters
This quantifiable mass difference is the fundamental property that enables (Benzyloxy)benzene-d2 to serve as a distinct internal standard, preventing signal crosstalk and ensuring analytical specificity.
- [1] PubChem. (2026). Benzyl Phenyl Ether (Compound Summary). CID 70352. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compounds/70352. View Source
- [2] PeptideDB. (n.d.). (Benzyloxy)benzene-d2. Retrieved from https://www.peptidedb.com/database/(Benzyloxy)benzene-d2.html. View Source
- [3] MtoZ Biolabs. (2025). How Can the Internal Standard Method Quantify Compounds in LC-MS Without a Reference Standard? Retrieved from https://www.mtoz-biolabs.com/how-can-the-internal-standard-method-quantify-compounds-in-lc-ms-without-a-reference-standard/. View Source
